molecular formula C19H20N2O6S B11646529 Methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11646529
M. Wt: 404.4 g/mol
InChI Key: UDGRHTLBPUAQFY-UHFFFAOYSA-N
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Description

Methyl 2-[2-(3-methyl-4-nitrophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that contains a benzothiophene core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as nitro, amide, and ester, makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(3-methyl-4-nitrophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common route includes the following steps:

    Nitration: Introduction of the nitro group to the phenoxy ring.

    Amidation: Formation of the amide bond through the reaction of an amine with an acyl chloride or anhydride.

    Cyclization: Formation of the benzothiophene core through intramolecular cyclization reactions.

    Esterification: Introduction of the ester group via reaction with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(3-methyl-4-nitrophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups such as amines or hydroxylamines.

    Reduction: Reduction of the nitro group to an amine using reagents like hydrogen gas and palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions at the phenoxy or benzothiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while oxidation can lead to the formation of nitroso or hydroxylamine derivatives.

Scientific Research Applications

Methyl 2-[2-(3-methyl-4-nitrophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for designing drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of polymers and advanced materials with unique electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and amide groups can participate in hydrogen bonding and electrostatic interactions, while the benzothiophene core can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins and pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-methyl-4-nitrophenoxy)acetate: Shares the phenoxy and nitro groups but lacks the benzothiophene core.

    3-((2-(4-chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate: Contains similar functional groups but has a different core structure.

Uniqueness

Methyl 2-[2-(3-methyl-4-nitrophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of functional groups and the benzothiophene core. This unique structure allows for diverse chemical modifications and interactions, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H20N2O6S

Molecular Weight

404.4 g/mol

IUPAC Name

methyl 2-[[2-(3-methyl-4-nitrophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H20N2O6S/c1-11-9-12(7-8-14(11)21(24)25)27-10-16(22)20-18-17(19(23)26-2)13-5-3-4-6-15(13)28-18/h7-9H,3-6,10H2,1-2H3,(H,20,22)

InChI Key

UDGRHTLBPUAQFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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